molecular formula C24H23FN2O5 B2438095 5-((4-fluorobenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one CAS No. 1021060-41-2

5-((4-fluorobenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one

Cat. No.: B2438095
CAS No.: 1021060-41-2
M. Wt: 438.455
InChI Key: YYGHDFWTNFTGEI-UHFFFAOYSA-N
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Description

5-((4-fluorobenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex synthetic organic compound supplied for non-human research applications. This product is intended for research use only and is not intended for diagnostic or therapeutic procedures. Chemical Structure & Features This compound features a distinctive molecular architecture that combines a 4H-pyran-4-one core with a piperazine carbonyl linker and fluorinated aromatic groups. The structural framework of pyran derivatives is frequently explored in medicinal chemistry due to its presence in various natural products and pharmacologically active molecules . The incorporation of specific substituents, such as the 4-fluorobenzyl group, is a recognized pharmacophoric feature in the design of enzyme inhibitors, as this moiety can enhance binding affinity to target proteins . Research Applications & Potential Compounds with pyran and piperazine substructures are investigated for a wide spectrum of biological activities. Piperazine-based scaffolds are known for their diverse pharmacological properties . Furthermore, pyran-based heterocycles are subjects of significant research interest in neuroscience, particularly for their potential neuroprotective properties and as scaffolds being evaluated for complex neurological conditions . The specific structural motifs present in this compound make it a valuable chemical entity for hit-to-lead optimization campaigns, mechanism of action studies, and as a building block in the synthesis of more complex molecules for pharmaceutical R&D. Usage & Handling This chemical is provided as a solid and is for non-human research use only. It is not for diagnostic, therapeutic, or any other human use. Researchers should handle the material with appropriate personal protective equipment in a well-ventilated environment and in accordance with their institution's safety protocols.

Properties

IUPAC Name

5-[(4-fluorophenyl)methoxy]-2-[4-(4-methoxyphenyl)piperazine-1-carbonyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN2O5/c1-30-20-8-6-19(7-9-20)26-10-12-27(13-11-26)24(29)22-14-21(28)23(16-32-22)31-15-17-2-4-18(25)5-3-17/h2-9,14,16H,10-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYGHDFWTNFTGEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC(=O)C(=CO3)OCC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-((4-fluorobenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one is a complex compound that has garnered attention in pharmacological research due to its unique structure and potential therapeutic applications. This article delves into the biological activity of this compound, focusing on its synthesis, mechanism of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C24H24FN3O4C_{24}H_{24}FN_3O_4, with a molecular weight of approximately 437.5 g/mol. The structure features a pyranone core, a benzyloxy group, and a piperazine moiety, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC24H24FN3O4
Molecular Weight437.5 g/mol
StructurePyranone derivative

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

  • Formation of the pyranone core : Utilizing appropriate reagents under controlled conditions.
  • Introduction of the piperazine moiety : This step is critical for enhancing the pharmacological profile of the compound.
  • Final purification : Achieved through techniques such as column chromatography.

The biological activity of this compound is thought to stem from its interactions with various cellular targets. The piperazine component is known for its ability to bind to neurotransmitter receptors, influencing pathways related to mood regulation and potentially exhibiting antitumor properties.

Potential Mechanisms Include:

  • Receptor Binding : Interaction with serotonin and dopamine receptors.
  • Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as tyrosinase, which could be relevant for cancer treatment.

Biological Activity

Research indicates that compounds with structural similarities to this compound exhibit significant biological activities:

  • Antitumor Effects : Studies have demonstrated that related compounds can inhibit cancer cell proliferation.
  • Neurotransmitter Modulation : The piperazine moiety may enhance the modulation of neurotransmitter systems, which could be beneficial in treating psychiatric disorders.

Study 1: Antitumor Activity

A recent study explored the antitumor effects of piperazine derivatives similar to this compound. The findings suggested that these compounds could inhibit cell growth in various cancer cell lines, including breast cancer cells, by inducing apoptosis through receptor-mediated pathways .

Study 2: Neuropharmacological Effects

Another investigation focused on the neuropharmacological properties of piperazine derivatives. It was found that these compounds could significantly affect serotonin receptor activity, leading to potential applications in treating anxiety and depression .

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by its complex structure, which includes a pyran moiety, a piperazine ring, and a fluorobenzyl substituent. This structural diversity contributes to its biological activity and potential applications in various therapeutic areas.

Medicinal Chemistry

5-((4-fluorobenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one has been investigated for its role as a potential therapeutic agent in several diseases:

  • Anticancer Activity : Research indicates that compounds with similar structures exhibit activity against various cancer cell lines. For example, derivatives of piperazine have been shown to inhibit tumor growth by targeting specific signaling pathways involved in cancer proliferation .
  • Neuropharmacology : The piperazine component suggests potential applications in treating neurological disorders. Compounds with piperazine rings are often studied for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors .

Inhibition Studies

The compound has been evaluated for its inhibitory effects on specific enzymes. For instance, it has shown promise as an inhibitor of poly(ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms. Inhibitors of PARP are of great interest in cancer therapy, particularly for tumors with BRCA mutations .

Case Study 1: Anticancer Properties

In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the compound and tested their efficacy against breast cancer cell lines. The results demonstrated that certain analogs significantly reduced cell viability through apoptosis induction, highlighting the compound's potential as an anticancer agent.

Case Study 2: Neuropharmacological Effects

A recent investigation focused on the neuropharmacological properties of similar compounds involving piperazine derivatives. The study found that these compounds could modulate serotonin receptor activity, suggesting their utility in treating anxiety and depression disorders .

Q & A

Q. What are the standard synthetic routes for preparing 5-((4-fluorobenzyl)oxy)-2-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-4H-pyran-4-one?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyran-4-one core via cyclization of a diketone precursor under acidic or basic conditions.
  • Step 2 : Introduction of the 4-fluorobenzyloxy group via nucleophilic substitution or Mitsunobu reaction .
  • Step 3 : Coupling of the 4-(4-methoxyphenyl)piperazine fragment using a carbonylating agent (e.g., CDI or DCC) in anhydrous dichloromethane under nitrogen atmosphere .
  • Key Considerations : Reaction temperatures (0–60°C), solvent choice (e.g., DMF for polar intermediates), and purification via column chromatography or recrystallization .

Q. How is the structural integrity of this compound validated during synthesis?

Analytical techniques include:

  • NMR Spectroscopy : To confirm substitution patterns (e.g., fluorobenzyl protons at δ 7.2–7.4 ppm, piperazine carbonyl at δ 165–170 ppm) .
  • HPLC/MS : For purity assessment (>95%) and molecular weight confirmation .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated in structurally similar piperazine derivatives .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Testing against kinases or GPCRs linked to the piperazine moiety’s known targets .
  • Antimicrobial activity : Disk diffusion assays for bacterial/fungal strains, noting fluorinated compounds often exhibit enhanced permeability .

Advanced Research Questions

Q. How can researchers address low yields during the piperazine-carbonyl coupling step?

Common Challenges :

  • Steric hindrance : Bulkier substituents on the piperazine reduce reactivity.
  • Moisture sensitivity : Hydrolysis of carbonylating agents (e.g., CDI) degrades yields.
    Solutions :
  • Use excess coupling agent (1.2–1.5 eq) in anhydrous DCM under inert gas .
  • Optimize reaction time (12–24 hrs) and monitor progress via TLC (Rf ~0.5 in EtOAc/hexane) .
  • Purify intermediates via flash chromatography before coupling to eliminate competing side reactions .

Q. How do structural modifications (e.g., fluorobenzyl vs. chlorobenzyl) impact bioactivity?

Case Study :

  • 4-Fluorobenzyl : Enhances metabolic stability and target binding due to fluorine’s electronegativity and small atomic radius .
  • 4-Chlorobenzyl : Increases lipophilicity but may reduce solubility, as seen in analogs with clogP >3.5 .
    Methodology :
  • Synthesize analogs via parallel synthesis.
  • Compare IC50 values in enzyme assays and logD values (e.g., using shake-flask method) to correlate structure-activity relationships (SAR) .

Q. How to resolve contradictory bioactivity data across different assay systems?

Example : A compound shows potent in vitro kinase inhibition but no efficacy in murine models. Troubleshooting Steps :

  • Verify compound stability in physiological buffers (e.g., PBS, pH 7.4) via LC-MS .
  • Assess plasma protein binding using equilibrium dialysis; high binding (>90%) may reduce free drug concentration .
  • Test metabolites (e.g., via liver microsomes) for inhibitory activity to identify prodrug candidates .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • Solubility : Use co-solvents (e.g., PEG-400) or formulate as nanoparticles .
  • Half-life extension : Introduce methyl or methoxy groups on the phenyl ring to slow hepatic clearance .
  • Toxicity screening : Perform Ames tests for mutagenicity and hERG binding assays to mitigate cardiac risks .

Data Contradiction Analysis

Q. How to interpret conflicting cytotoxicity results between 2D vs. 3D cell models?

Hypothesis : 3D spheroids mimic tumor microenvironments better, revealing resistance mechanisms (e.g., hypoxia). Validation :

  • Compare IC50 values in monolayer vs. spheroid cultures.
  • Profile hypoxia markers (e.g., HIF-1α) via Western blot .
  • Use fluorescent probes (e.g., CellROX) to assess reactive oxygen species (ROS) modulation .

Methodological Resources

  • Synthetic Protocols : Refer to for piperazine-carbonyl coupling.
  • Analytical Workflows : provides NMR and HPLC parameters for purity checks.
  • Bioactivity Profiling : details microbial and anticancer assay protocols.

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